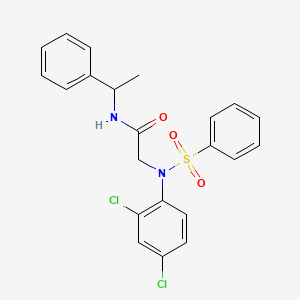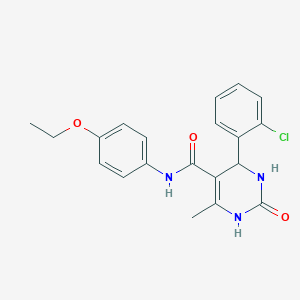![molecular formula C16H26N2OS B5084876 N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide, commonly known as metoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It is a selective beta-1 receptor antagonist, which means it blocks the effects of adrenaline and noradrenaline on the heart, reducing heart rate and blood pressure. In addition to its clinical applications, metoprolol has also been widely used in scientific research due to its unique properties.
Wirkmechanismus
Metoprolol works by blocking the effects of adrenaline and noradrenaline on the heart, reducing heart rate and blood pressure. It selectively blocks beta-1 receptors, which are primarily located in the heart and regulate heart rate and contractility. By blocking these receptors, metoprolol reduces the heart's workload and oxygen demand, improving symptoms of angina and heart failure.
Biochemical and Physiological Effects
Metoprolol has a number of biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also reduces the release of renin from the kidneys, which decreases the production of angiotensin II and aldosterone, two hormones that increase blood pressure. Metoprolol also reduces the release of catecholamines, which are hormones that increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Metoprolol has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it easy to study and control. It is also selective for beta-1 receptors, which allows for specific effects on the heart without affecting other organs or systems. However, metoprolol has some limitations in lab experiments. It is a drug with clinical applications, which means that its effects in a lab setting may not perfectly reflect its effects in human patients. Additionally, metoprolol has some potential side effects, such as bradycardia and hypotension, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on metoprolol. One area of interest is the effects of beta-blockers on cognitive function, including memory and attention. Another area of interest is the effects of beta-blockers on exercise performance and endurance, particularly in athletes. Additionally, there is ongoing research on the use of beta-blockers in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. Finally, there is interest in developing new beta-blockers with improved selectivity and fewer side effects.
Synthesemethoden
Metoprolol can be synthesized using a variety of methods, including the reaction of 3-methyl-2-thiophenemethylamine with diethyl malonate to form N,N-diethyl-3-(3-methyl-2-thienyl)propanamide. This intermediate is then reacted with ethyl chloroformate and piperidine to form N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide. Other methods include the reaction of 3-methyl-2-thiophenemethylamine with ethyl acetoacetate and piperidine, or the reaction of 3-methyl-2-thiophenemethylamine with ethyl cyanoacetate and piperidine.
Wissenschaftliche Forschungsanwendungen
Metoprolol has been widely used in scientific research due to its selective beta-1 receptor blocking properties. It has been used to study the effects of beta-blockers on cardiac function, as well as the effects of sympathetic nervous system activation on cardiovascular disease. Metoprolol has also been used to study the effects of beta-blockers on exercise performance and endurance, as well as the effects of beta-blockers on cognitive function.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-[(3-methylthiophen-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-4-18(5-2)16(19)14-7-6-9-17(11-14)12-15-13(3)8-10-20-15/h8,10,14H,4-7,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSIECAMXSXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)


![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)




![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)